Peptide YY (3-36) (PYY(3-36)) is a truncated version of Peptide YY (PYY), a locally acting hormone produced by enteroendocrine L cells predominantly located in the distal gastrointestinal tract. [] While PYY is involved in controlling secretions within the digestive tract, PYY(3-36) has emerged as a significant biopharmaceutical in obesity research due to its appetite-reducing effects. [] This peptide is released postprandially (after a meal), and its levels are elevated in obese individuals after gastric bypass surgery. [, ] It is known to influence hypothalamic circuits and mediate anorexic effects, suggesting a role in regulating energy homeostasis. [, , ]
Peptide YY (3-36) can be synthesized using solid-phase peptide synthesis techniques. The most common method involves the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically includes purification steps such as reverse-phase high-performance liquid chromatography to ensure the final product's purity and integrity .
Peptide YY (3-36) consists of 36 amino acids with a specific sequence that determines its biological activity. The molecular formula is C164H253N43O41S, and it has a molecular weight of approximately 4,200 Da. The structure features a disulfide bond that contributes to its stability and function .
Peptide YY (3-36) undergoes various biochemical reactions within the body, primarily involving receptor binding and signal transduction pathways. Its primary action involves binding to neuropeptide Y2 receptors in the hypothalamus, leading to decreased food intake through modulation of appetite-regulating circuits .
Peptide YY (3-36) exerts its effects primarily through interaction with neuropeptide Y2 receptors located in the central nervous system. Upon binding, it activates signaling pathways that lead to reduced neuronal activity associated with hunger signals. This mechanism involves:
Peptide YY (3-36) appears as a white powder when lyophilized and is soluble in aqueous solutions at physiological pH levels. It exhibits stability under physiological conditions but can be degraded by proteolytic enzymes if not properly formulated.
Peptide YY (3-36) has garnered attention for its potential therapeutic applications in treating obesity and metabolic disorders due to its appetite-suppressing properties. Research has indicated that infusions of Peptide YY (3-36) can effectively reduce food intake in both lean and obese subjects .
Ongoing studies focus on understanding how Peptide YY (3-36) can be integrated into obesity management strategies, exploring its combination with other hormones like glucagon-like peptide-1 for enhanced effects on insulin secretion and glucose homeostasis .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: